LY294002 hydrochloride

PI3K signaling Chemical probe validation Kinase inhibitor pharmacology

Select LY294002 hydrochloride (CAS 934389-88-5) for its established, reversible PI3K inhibition, critical for washout and pathway reactivation studies. Ensure experimental continuity with its well-characterized multi-kinase profile (PI3K/CK2/DNA-PK) cited in >1,000 publications. Opt for this salt form over the free base (11 vs. 61 mg/mL DMSO solubility) for enhanced solid-state storage stability in routine in vitro protocols.

Molecular Formula C19H18ClNO3
Molecular Weight 343.8 g/mol
CAS No. 934389-88-5
Cat. No. B1662580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLY294002 hydrochloride
CAS934389-88-5
Synonyms2-(4-Morpholinyl)-8-phenyl-4H-1-benzopyran-4-one hydrochloride
Molecular FormulaC19H18ClNO3
Molecular Weight343.8 g/mol
Structural Identifiers
SMILESC1COCCN1C2=CC(=O)C3=C(O2)C(=CC=C3)C4=CC=CC=C4.Cl
InChIInChI=1S/C19H17NO3.ClH/c21-17-13-18(20-9-11-22-12-10-20)23-19-15(7-4-8-16(17)19)14-5-2-1-3-6-14;/h1-8,13H,9-12H2;1H
InChIKeyOQZQSRICUOWBLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





LY294002 hydrochloride (CAS 934389-88-5) Procurement Guide: Core Specifications & PI3K Inhibition Profile


LY294002 hydrochloride (CAS 934389-88-5) is a morpholine-containing synthetic flavonoid derivative that functions as a broad-spectrum, reversible inhibitor of class I phosphoinositide 3-kinases (PI3Ks). It targets the ATP-binding site of the p110 catalytic subunit, demonstrating inhibitory activity against p110α, p110β, and p110δ isoforms with reported IC₅₀ values of 0.5 μM, 0.97 μM, and 0.57 μM, respectively [1]. Additional isoforms including p110γ exhibit reduced sensitivity (IC₅₀ = 6.60 μM), establishing its class I selectivity profile . The hydrochloride salt form (MW 343.81) offers distinct solubility characteristics relevant to experimental workflows, exhibiting DMSO solubility of 11 mg/mL (31.99 mM) and ethanol solubility of 5 mg/mL (14.54 mM), while remaining insoluble in water . As the first synthetic PI3K inhibitor described, LY294002 remains a foundational chemical probe for dissecting PI3K/Akt/mTOR signaling, albeit with documented multi-kinase activity including inhibition of CK2 (IC₅₀ = 98 nM) and DNA-PK (IC₅₀ = 1.4 μM) .

LY294002 hydrochloride (CAS 934389-88-5): Why Generic PI3K Inhibitor Substitution Compromises Experimental Reproducibility


Substitution of LY294002 hydrochloride with alternative PI3K inhibitors or even the free base form introduces quantifiable experimental divergence. Unlike newer isoform-selective clinical candidates such as GDC-0941 (pictilisib) which exhibit sub-nanomolar to low nanomolar potency and oral bioavailability [1], LY294002 functions as a chemical probe with a distinct multi-kinase signature that includes high-nanomolar CK2 inhibition and BET bromodomain engagement [2]. Its reversible binding mode and superior solution stability relative to wortmannin—an irreversible PI3K inhibitor that undergoes rapid hydrolytic inactivation—dictate incompatible experimental protocols for washout or chronic exposure studies [3]. Furthermore, the hydrochloride salt form cannot be replaced with the free base (CAS 154447-36-6) without altering solubility: the free base exhibits DMSO solubility of 61 mg/mL (198.47 mM) versus 11 mg/mL (31.99 mM) for the hydrochloride salt . These physicochemical and pharmacological distinctions necessitate product-specific procurement for studies aiming to reproduce or build upon established literature protocols.

LY294002 hydrochloride (CAS 934389-88-5): Head-to-Head Quantitative Differentiation Against PI3K Inhibitor Comparators


LY294002 vs. Wortmannin: Reversible Inhibition and Enhanced Solution Stability

LY294002 exhibits reversible PI3K inhibition with superior solution stability compared to wortmannin, an irreversible inhibitor that undergoes rapid hydrolytic inactivation. Wortmannin irreversibly alkylates the PI3K catalytic subunit at Lys-802, precluding washout experiments, whereas LY294002 acts as a reversible ATP-competitive inhibitor enabling controlled pathway reactivation studies [1]. In solution, LY294002 maintains activity in aqueous buffers significantly longer than wortmannin, which undergoes furan ring opening with a half-life measured in hours under physiological pH [2].

PI3K signaling Chemical probe validation Kinase inhibitor pharmacology

LY294002 vs. LY303511: Differential PI3K Inhibition Potency and BET Bromodomain Engagement

LY303511, a close structural analog with a single methyl group substitution on the morpholine ring, exhibits markedly reduced PI3K inhibitory activity (IC₅₀ > 50 μM vs. 0.5-1 μM for LY294002), making it a commonly employed negative control [1]. However, both compounds inhibit BET bromodomain proteins BRD2, BRD3, and BRD4 with similar potency (IC₅₀ ~1-10 μM for both compounds), a critical confounder when interpreting PI3K-dependent phenotypes [2]. Quantitative chemoproteomic profiling demonstrates that LY294002 engages BET bromodomains at concentrations routinely used in cell-based assays (10-50 μM), with Kd values between 100 nM and 1 μM for BRD2/3/4 [3].

Chemical probe validation BET bromodomain pharmacology Kinase selectivity profiling

LY294002 Hydrochloride vs. Free Base: Solubility Divergence Impacting Stock Preparation

The hydrochloride salt (CAS 934389-88-5) exhibits significantly lower DMSO solubility (11 mg/mL, 31.99 mM) compared to the free base form (CAS 154447-36-6; 61 mg/mL, 198.47 mM), a >5-fold difference that impacts stock solution preparation and maximum achievable assay concentrations . Both forms remain insoluble in water, requiring organic co-solvents or suspension formulations for in vivo administration . The hydrochloride salt provides enhanced stability and handling characteristics during solid storage, with vendor-specified stability of 24 months in lyophilized form at room temperature .

Compound formulation Solubility optimization In vitro assay preparation

LY294002 vs. Clinical-Grade PI3K Inhibitors (GDC-0941/PI-103): Potency and Selectivity Trade-offs

LY294002 exhibits micromolar PI3K inhibitory potency (p110α IC₅₀ = 0.5 μM) with broad class I coverage, whereas clinical candidates such as GDC-0941 (pictilisib) achieve sub-nanomolar to low nanomolar potency (PI3Kα IC₅₀ = 3 nM) with defined isoform selectivity profiles [1]. GDC-0941 demonstrates 78% oral bioavailability in mice with sustained tumor exposure >8 hours following 150 mg/kg oral dosing, properties absent in LY294002, which is characterized by poor solubility and short plasma half-life rendering it unsuitable for in vivo therapeutic studies [2]. PI-103, a first-generation multi-targeted inhibitor, displays comparable PI3Kα potency to GDC-0941 (IC₅₀ ~8 nM) but suffers from rapid in vivo clearance, limiting its utility to in vitro applications [3].

Drug discovery tool compounds PI3K isoform selectivity Chemical probe benchmarking

LY294002 hydrochloride (CAS 934389-88-5): Optimal Procurement Scenarios Based on Differentiated Evidence


In Vitro PI3K Pathway Dissection Requiring Reversible Inhibition and Washout Compatibility

Employ LY294002 hydrochloride for experiments where reversible PI3K inhibition is essential, such as washout studies assessing pathway reactivation kinetics or acute vs. chronic inhibition paradigms. The reversible ATP-competitive binding mode, in contrast to wortmannin's irreversible covalent modification, permits controlled restoration of PI3K activity upon compound removal [1]. This property is critical for dissecting temporal dynamics of Akt/mTOR signaling and distinguishing direct PI3K-dependent effects from transcriptional or feedback adaptations.

Paired Probe Experiments Using LY303511 Negative Control for PI3K Phenotype Validation

Utilize LY294002 hydrochloride in conjunction with the structurally matched but PI3K-inactive analog LY303511 to assign PI3K-dependence to observed cellular phenotypes. Given that both compounds inhibit BET bromodomain proteins (BRD2/3/4) with comparable potency, investigators must supplement this paired probe approach with BET-selective inhibitors (e.g., JQ1) to definitively exclude bromodomain-mediated transcriptional effects [2]. This multi-probe strategy enhances mechanistic confidence in PI3K pathway attribution.

High-Throughput Screening or Biochemical Assays Requiring Concentrated DMSO Stocks

When experimental workflows demand concentrated compound stock solutions (e.g., >30 mM DMSO stocks for HTS plate preparation), procure the free base form (CAS 154447-36-6) rather than the hydrochloride salt due to its 5.5-fold higher DMSO solubility (61 mg/mL vs. 11 mg/mL). Conversely, the hydrochloride salt (CAS 934389-88-5) is appropriate for routine in vitro studies where lower stock concentrations suffice and enhanced solid-state storage stability is prioritized .

Foundational Tool Compound for PI3K/Akt/mTOR Signaling Studies Citing Established Literature

Select LY294002 hydrochloride for studies building upon or replicating the extensive body of published work employing this compound (>1,000 PubMed-indexed citations). Its well-characterized multi-kinase profile—including inhibition of CK2 (IC₅₀ = 98 nM), DNA-PK (IC₅₀ = 1.4 μM), and BET bromodomains—provides a defined, albeit broad, pharmacological signature essential for interpreting results within the context of established literature [3]. Newer, more selective inhibitors lack this depth of literature characterization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for LY294002 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.